(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole
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Overview
Description
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which enhances its pharmacological properties.
Preparation Methods
The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 1-(2-ethoxyethyl)-4-propylpiperazine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified by reacting with different alkyl halides or other electrophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The piperazine moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparison with Similar Compounds
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole can be compared to other benzimidazole derivatives and piperazine-containing compounds:
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activity.
Piperazine-containing compounds: Drugs like piperazine citrate and fluphenazine contain the piperazine moiety and are used for their anthelmintic and antipsychotic properties, respectively.
Properties
CAS No. |
95894-05-6 |
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Molecular Formula |
C50H72N8O14 |
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/2C19H30N4O.3C4H4O4/c2*1-3-9-21-10-12-22(13-11-21)16-19-20-17-7-5-6-8-18(17)23(19)14-15-24-4-2;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-16H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
KQVXEWZDYSWOKR-VQYXCCSOSA-N |
Isomeric SMILES |
CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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